4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone
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Overview
Description
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone typically involves multiple steps. One common method includes the following steps:
Formation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent.
Coupling with Isoquinolinone: The intermediate is then reacted with 2-isobutyl-1(2H)-isoquinolinone in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-{[4-(4-chlorophenyl)-4-oxopiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone.
Reduction: Formation of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmacology: Research is conducted to understand its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: It is used as a probe to study various biological processes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: A precursor in the synthesis of the target compound.
2-isobutyl-1(2H)-isoquinolinone: Another precursor used in the synthesis.
Haloperidol: A related compound with a similar piperidine structure.
Uniqueness
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-isobutyl-1(2H)-isoquinolinone is unique due to its combination of a piperidine ring with an isoquinolinone moiety, which imparts distinct chemical and biological properties not found in its precursors or related compounds.
Properties
Molecular Formula |
C25H27ClN2O3 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(2-methylpropyl)isoquinolin-1-one |
InChI |
InChI=1S/C25H27ClN2O3/c1-17(2)15-28-16-22(20-5-3-4-6-21(20)23(28)29)24(30)27-13-11-25(31,12-14-27)18-7-9-19(26)10-8-18/h3-10,16-17,31H,11-15H2,1-2H3 |
InChI Key |
FTTWFEKTZSIJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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